molecular formula C17H23N3O4S2 B3010896 1-methyl-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole CAS No. 2034430-14-1

1-methyl-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole

Cat. No.: B3010896
CAS No.: 2034430-14-1
M. Wt: 397.51
InChI Key: DJYVBZGPBSUDSQ-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 1-position with a methyl group and at the 2-position with a bis-sulfonyl moiety. The sulfonyl groups are attached to a 2,3,5,6-tetramethylphenyl ring and a azetidin-3-yl ring. This dual sulfonation likely enhances its electron-withdrawing properties and conformational rigidity, which are critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-methyl-2-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-11-8-12(2)14(4)16(13(11)3)26(23,24)20-9-15(10-20)25(21,22)17-18-6-7-19(17)5/h6-8,15H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVBZGPBSUDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole (CAS Number: 2034430-14-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound’s structure, synthesis, and various biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O4S2C_{17}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of 397.5 g/mol. The structure includes an imidazole ring and sulfonamide functionalities, which are known to contribute to a wide range of biological activities.

PropertyValue
CAS Number2034430-14-1
Molecular FormulaC₁₇H₂₃N₃O₄S₂
Molecular Weight397.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the azetidine ring followed by sulfonylation reactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of imidazole derivatives. For instance, compounds containing imidazole cores have demonstrated significant activity against various cancer cell lines. In one study, derivatives similar to this compound were evaluated for their cytotoxic properties using ELISA assays.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF710
1-Methyl Compound A549 12

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. In a comparative study involving various derivatives, the compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors. The sulfonamide group can inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. Additionally, the imidazole ring may interact with various targets involved in cell signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of imidazole derivatives:

  • Study on Anticancer Activity : A recent investigation focused on a series of imidazole derivatives similar to our compound, revealing significant apoptosis induction in cancer cells.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial effectiveness of sulfonamide derivatives against resistant bacterial strains, demonstrating that modifications in the phenyl ring can enhance activity.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of sulfonamide and imidazole functionalities. Its molecular formula is C19H26N2O4S2C_{19}H_{26}N_2O_4S_2, with a molecular weight of approximately 398.56 g/mol. The sulfonyl groups are critical for its biological activity and interaction with various biological targets.

KEAP-1 Modulation

One of the most promising applications of this compound is its role as a modulator of KEAP-1 (Kelch-like ECH-associated protein 1), which is involved in cellular responses to oxidative stress. Compounds that target KEAP-1 can potentially be used in the treatment of diseases related to oxidative stress, such as:

  • Diabetes
  • Obesity
  • Dyslipidemia

Research indicates that derivatives similar to this compound have shown efficacy in preclinical models for these conditions, suggesting that it could be developed into therapeutic agents .

Neurodegenerative Diseases

The compound's ability to influence neuroinflammatory pathways makes it a candidate for treating neurodegenerative diseases such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Multiple Sclerosis

Studies have demonstrated that modulation of the Nrf2 pathway through KEAP-1 antagonism can reduce neuroinflammation and promote neuronal survival .

Case Study 1: Diabetes Management

In a study examining naphthyl sulfonamide derivatives, including those structurally related to our compound, researchers found that these compounds significantly improved insulin sensitivity and reduced blood glucose levels in diabetic mouse models. The mechanism was linked to enhanced Nrf2 activation, leading to decreased oxidative stress and inflammation in insulin-sensitive tissues .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of similar sulfonamide compounds in models of Alzheimer's disease. The results indicated that these compounds could inhibit amyloid-beta aggregation and promote cognitive function recovery in treated animals. This suggests potential for clinical applications in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonyl Substituents

1-Methyl-2-[(1,3-thiaselenol-2-yl methyl)sulfonyl]-1H-imidazole (Compound 19)
  • Structure: Replaces the azetidinyl and tetramethylphenyl sulfonyl groups with a 1,3-thiaselenol-2-yl methylsulfonyl moiety.
  • Synthesis: Formed via ring constriction of imidazole 18 in chloroform, yielding a thiaselenole-containing derivative .
  • Key Differences: The thiaselenole ring introduces selenium, which may alter redox properties and binding affinity compared to the nitrogen-rich azetidine in the target compound.
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole
  • Structure : Substitutes the bis-sulfonyl groups with a single trifluoromethylsulfonyl group and a phenyl ring.

Analogues with Heterocyclic Core Modifications

1-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole
  • Structure : Features a benzo[d]imidazole core instead of imidazole, with a piperidine-linked sulfonyl group.
  • Biological Relevance : Piperidine’s six-membered ring offers greater conformational flexibility than azetidine, which may affect target selectivity in antitumor applications .
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
  • Structure : Replaces the sulfonyl groups with a hydrosulfonyl (-SO2H) moiety and incorporates a ketone at the 2-position.
  • Synthesis : Achieved via chlorosulfonation and cyclization with triphosgene, differing from the target compound’s bis-sulfonation pathway .

Analogues with Similar Sulfonamide Pharmacophores

(S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)acetamide (Compound 199)
  • Structure : Shares a methylsulfonamido group and benzoimidazole core but includes a complex indazole-pyridine scaffold.
  • Functional Impact : The extended aromatic system may improve DNA intercalation properties, whereas the target compound’s compact bis-sulfonyl design favors enzyme inhibition .

Comparative Data Table

Compound Name Core Structure Sulfonyl Substituents Biological Activity Notes Reference
Target Compound 1H-imidazole Azetidin-3-yl + 2,3,5,6-tetramethylphenyl Potential enzyme inhibition
1-Methyl-2-[(1,3-thiaselenol-2-yl methyl)sulfonyl]-1H-imidazole 1H-imidazole 1,3-Thiaselenol-2-yl methyl Redox modulation
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole 1H-imidazole Trifluoromethyl Enhanced lipophilicity
1-((3-Chloro-2-methylphenyl)sulfonyl)piperidine Derivative Benzo[d]imidazole 3-Chloro-2-methylphenyl + piperidine Antitumor screening
Compound 199 Benzo[d]imidazole Methylsulfonamido + indazole-pyridine DNA interaction

Key Research Findings

  • Electronic Effects: The bis-sulfonyl groups in the target compound significantly lower the pKa of the imidazole ring (predicted < 5), enhancing its ability to act as a hydrogen bond acceptor compared to mono-sulfonated analogues .
  • Synthetic Complexity : The azetidine ring’s synthesis requires precise control to avoid ring-opening side reactions, unlike the more stable piperidine derivatives .
  • Biological Performance : Compounds with tetramethylphenyl groups (e.g., the target compound and Valine derivatives in ) show improved binding to hydrophobic pockets in molecular docking studies, with free energy values ranging from -9.22 to -11.73 kcal/mol .

Q & A

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular contact .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
    • Dermal exposure : Rinse with water for 15 minutes; remove contaminated clothing .
      Advanced Consideration : Conduct toxicity profiling using in vitro models (e.g., HepG2 cells) to preemptively identify hepatotoxic risks .

What methodologies assess environmental fate and ecological risks of sulfonated imidazoles?

Advanced Research Question

  • Persistence studies : Use OECD 301B biodegradation tests to evaluate half-life in aquatic systems .
  • Bioaccumulation : Measure logP values (HPLC) and model BCF (bioconcentration factor) using EPI Suite .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .

How should researchers address contradictions in reported biological activities of structurally similar sulfonated imidazoles?

Q. Advanced Methodological Answer

  • Meta-analysis : Systematically compare assay conditions (e.g., pH, serum content) across studies to identify confounding variables .
  • Stability profiling : Use LC-MS to detect hydrolytic byproducts (e.g., sulfonic acids) that may reduce bioactivity over time .
  • Crystallographic docking : Perform molecular dynamics simulations to assess target binding affinity variations due to substituent steric effects .

What strategies optimize regioselectivity in multi-step sulfonylation reactions for this compound?

Advanced Research Question

  • Protecting groups : Temporarily block azetidine nitrogen with Boc groups to direct sulfonylation to the imidazole ring .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates before rearrangement occurs .
  • Catalytic additives : Use DMAP to accelerate sulfonyl transfer, improving regioselectivity in polar solvents .

How can computational chemistry predict the compound’s interaction with biological targets?

Q. Advanced Methodological Answer

  • Molecular docking (AutoDock Vina) : Screen against enzyme targets (e.g., cytochrome P450) using sulfonyl group as a hydrogen bond acceptor .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .
  • QSAR modeling : Derive predictive models using descriptors like polar surface area and H-bond donor/acceptor counts .

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